molecular formula C14H11ClO2 B6363750 2-(3-Chloro-2-methylphenyl)benzoic acid CAS No. 1181269-66-8

2-(3-Chloro-2-methylphenyl)benzoic acid

Cat. No.: B6363750
CAS No.: 1181269-66-8
M. Wt: 246.69 g/mol
InChI Key: NZLURPRPWUXMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-Chloro-2-methylphenyl)benzoic acid is more widely recognized under its pharmacological name Tolfenamic Acid (IUPAC: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid; CAS: 13710-19-5). It belongs to the anthranilic acid derivative class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally characterized by a benzoic acid backbone substituted with a 3-chloro-2-methylphenyl group via an amino linkage .

Tolfenamic Acid is primarily used in veterinary medicine for treating inflammation, pain, and fever due to its potent inhibition of cyclooxygenase (COX) enzymes . Its molecular formula is C₁₄H₁₂ClNO₂ (molecular weight: 261.7 g/mol), and it exhibits moderate solubility in organic solvents like 1-octanol, as documented in IUPAC-NIST solubility studies .

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-10(7-4-8-13(9)15)11-5-2-3-6-12(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLURPRPWUXMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680720
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181269-66-8
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)benzoic acid typically involves the reaction of 3-chloro-2-methylaniline with phthalic anhydride. The reaction proceeds through an amide formation followed by hydrolysis to yield the desired benzoic acid derivative. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Comparison with Similar Compounds

Structural Analogs: Fenamate Class

Tolfenamic Acid is part of the fenamate family, which shares a common anthranilic acid (2-aminobenzoic acid) core. Key structural analogs include:

Compound Name Substituents on Phenyl Ring Pharmacological Use Key Differences from Tolfenamic Acid
Mefenamic Acid 2,3-Dimethylphenyl Human NSAID (pain relief) Lacks chlorine; increased lipophilicity
Flufenamic Acid 3-Trifluoromethylphenyl Experimental COX inhibition Fluorine substitution enhances potency
Meclofenamic Acid 2,6-Dichloro-3-methylphenyl Anti-inflammatory/analgesic Additional chlorine at position 6
Niflumic Acid 3-Trifluoromethyl-2-nitro-phenyl Musculoskeletal disorders Nitro group introduces redox activity

Structural Insights :

  • The 3-chloro-2-methyl substitution in Tolfenamic Acid optimizes steric and electronic interactions with COX enzymes, balancing potency and toxicity .
  • Removal of the amino group (e.g., 2-(3-Chloro-4-methylbenzoyl)benzoic Acid, CAS 15254-27-0) shifts activity toward non-COX targets, such as ion channels, but reduces anti-inflammatory efficacy .

Pharmacological Activity

A structure-activity relationship (SAR) study on Slo2.1 potassium channel activation revealed:

  • Tolfenamic Acid acts as a mixed agonist-antagonist at high concentrations, with an EC₅₀ of ~50 µM .
  • Mefenamic Acid shows stronger agonism (EC₅₀: 20 µM) due to enhanced hydrophobic interactions from methyl groups.
  • Diclofenac (a phenylacetic acid derivative) lacks fenamate-specific ion channel modulation, highlighting the importance of the anthranilic acid scaffold .

Physicochemical Properties

Property Tolfenamic Acid Mefenamic Acid 2-Benzoylbenzoic Acid Derivatives
Solubility in 1-Octanol 0.15 mg/mL 0.22 mg/mL <0.01 mg/mL (hydrophobic benzoyl)
ΔGbinding (kcal/mol) -6.2 -5.8 -7.1 (2-(4-methylbenzoyl) variant)
pKa 4.1 4.3 3.8

Key Observations :

  • Tolfenamic Acid’s chlorine atom enhances polarity compared to methyl or methoxy substituents, improving solubility in biological membranes .
  • Benzoyl-substituted analogs (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit stronger receptor binding (ΔGbinding = -7.1 kcal/mol) but poorer bioavailability due to low solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.